3-Methyl-5-phenylfuran-2-carboxylic acid

Description

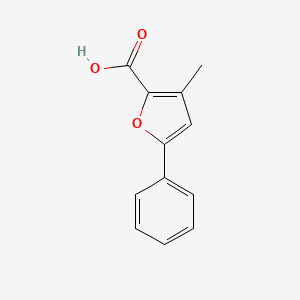

3-Methyl-5-phenylfuran-2-carboxylic acid is a heterocyclic compound belonging to the aryl furan family. Structurally, it features a furan ring substituted with a methyl group at position 3, a phenyl group at position 5, and a carboxylic acid moiety at position 2 (see Figure 1). Aryl furans are of significant interest in medicinal chemistry and materials science due to their pharmacophore properties and versatility in synthetic applications. For instance, they are utilized in drug development for neurodegenerative diseases, antiretroviral therapies, and as catalysts or copolymerization modifiers . Despite their utility, detailed thermodynamic and physicochemical data for many aryl furans, including 3-methyl-5-phenylfuran-2-carboxylic acid, remain understudied .

Properties

IUPAC Name |

3-methyl-5-phenylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-7-10(15-11(8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIRRCKUNGTFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylfuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-3-butyn-2-ol in the presence of an acid catalyst, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of palladium-catalyzed cross-coupling reactions. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

3-Methyl-5-phenylfuran-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the furan ring critically influence reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The phenyl group (electron-withdrawing) in the target compound contrasts with methoxy-pyrimidinyl (electron-donating) in 5-(2-methoxypyrimidin-5-yl)-furan-2-carboxylic acid, influencing solubility and reactivity .

- Ring Saturation : Tetrahydrofuran derivatives (e.g., trans-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid) lack aromaticity, reducing resonance stabilization and altering metabolic stability compared to aromatic furans .

Acidity and Solubility

Toxicity and Handling

- Limited toxicity data are available for many aryl furans. For example, 4-formylfuran-2-carboxylic acid lacks comprehensive acute or chronic toxicity profiles, necessitating precautionary handling .

- 5-Formylfuran-3-carboxylic acid (CAS 603999-19-5) requires storage at 2–8°C and poses risks of releasing toxic gases (e.g., CO, NOx) during combustion .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-5-phenylfuran-2-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of aryl-substituted furan carboxylic acids typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling between phenylboronic acid derivatives and furan precursors. Key parameters include molar ratios of reactants (e.g., 1:1.2 for boronic acid to furan), temperature (80–120°C), and reaction time (12–24 hours). Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are critical for yield optimization. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to isolate high-purity products .

Q. How can NMR spectroscopy be used to confirm the structural integrity of 3-methyl-5-phenylfuran-2-carboxylic acid?

- Methodological Answer : ¹H NMR analysis is essential for structural confirmation. For analogous compounds like 3-methylfuran-2-carboxylic acid, characteristic peaks include δH 2.27 (s, CH₃), 6.53 (d, H-4), and 7.75 (d, H-5). For 3-methyl-5-phenyl derivatives, expect aromatic proton signals (δH 7.2–7.5 for the phenyl group) and furan ring protons (δH 6.2–6.5). Compare experimental spectra with literature data to validate substitutions and rule out regioisomeric impurities .

Q. What purification techniques are most effective for isolating 3-methyl-5-phenylfuran-2-carboxylic acid from reaction mixtures?

- Methodological Answer : After synthesis, purification often involves a combination of liquid-liquid extraction (e.g., ethyl acetate and water) followed by column chromatography. For polar impurities, recrystallization using ethanol/water (1:3 v/v) at 4°C can enhance purity. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) or TLC (Rf ≈ 0.4 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence the biological activity of 3-methyl-5-phenylfuran-2-carboxylic acid derivatives?

- Methodological Answer : Substituents like chlorine or methoxy groups alter electronic and steric properties, impacting interactions with biological targets. For example, chloro-substituted analogs show enhanced enzymatic inhibition due to stabilized reactive intermediates. Use density functional theory (DFT) to calculate Hammett constants (σ) and correlate with bioactivity data from assays (e.g., IC₅₀ values in enzyme inhibition studies) .

Q. What methodologies are recommended for characterizing the thermodynamic properties of 3-methyl-5-phenylfuran-2-carboxylic acid?

- Methodological Answer : Differential scanning calorimetry (DSC) can determine melting points and thermal stability (e.g., mp 145–147°C for related compounds). Thermogravimetric analysis (TGA) assesses decomposition profiles under nitrogen. Solubility parameters (logP) can be measured via shake-flask experiments in octanol/water systems, supported by computational tools like COSMO-RS .

Q. How can 3-methyl-5-phenylfuran-2-carboxylic acid be utilized in catalytic systems or polymer modification?

- Methodological Answer : The carboxylic acid group enables coordination with metal catalysts (e.g., Cu or Pd) for cross-coupling reactions. In polymer science, it can act as a co-monomer in copolymerization (e.g., with styrene or acrylates) using radical initiators (AIBN, 70°C). Monitor polymerization kinetics via gel permeation chromatography (GPC) and FTIR to track functional group incorporation .

Q. What strategies are employed to study the interaction of 3-methyl-5-phenylfuran-2-carboxylic acid with biological targets like enzymes or receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes. Validate with in vitro assays (e.g., enzyme inhibition using spectrophotometric methods) and SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.